1-(2,2,2-Trifluoroethyl)pyrazole-3,4-diamine; dihydrochloride is a chemical compound belonging to the class of pyrazole derivatives. This compound has garnered interest due to its potential pharmacological applications, particularly as a bradykinin B1 receptor antagonist, which may be useful in treating various diseases and alleviating related symptoms .
This compound is classified as an organic heterocyclic compound, specifically a substituted pyrazole. Its structural characteristics include a trifluoroethyl group attached to a pyrazole ring, which contributes to its unique chemical properties and biological activity.
The synthesis of 1-(2,2,2-Trifluoroethyl)pyrazole-3,4-diamine; dihydrochloride typically involves the following steps:
The reactions are generally carried out under controlled temperature and pressure conditions to optimize yield and purity. Solvents such as ethanol or methanol may be used to facilitate the reactions.
The molecular formula for 1-(2,2,2-Trifluoroethyl)pyrazole-3,4-diamine; dihydrochloride is . The structure features:
CC(F)(F)C1=NN(C(=N)N)C=C1
The compound can participate in various chemical reactions typical for amines and heterocycles:
Reactivity is influenced by the electron-withdrawing trifluoroethyl group, which can stabilize certain intermediates during reaction pathways.
The mechanism of action for 1-(2,2,2-Trifluoroethyl)pyrazole-3,4-diamine; dihydrochloride primarily involves its interaction with bradykinin B1 receptors. By antagonizing these receptors:
Research indicates that compounds with similar structures exhibit significant biological activity through receptor modulation .
Safety data indicate that this compound may cause skin irritation and should be handled with care .
1-(2,2,2-Trifluoroethyl)pyrazole-3,4-diamine; dihydrochloride is primarily explored for its potential therapeutic applications:
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2